molecular formula C14H28O B13441681 5-Ethyl-3-propan-2-ylnonan-2-one

5-Ethyl-3-propan-2-ylnonan-2-one

Cat. No.: B13441681
M. Wt: 212.37 g/mol
InChI Key: TYFLCMNCXPCVPK-UHFFFAOYSA-N
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Description

5-Ethyl-3-propan-2-ylnonan-2-one is an organic compound belonging to the ketone family It is characterized by a nonane backbone with ethyl and isopropyl substituents at the 5th and 3rd positions, respectively, and a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-propan-2-ylnonan-2-one can be achieved through several methods:

    Aldol Condensation: This method involves the reaction of 5-ethyl-3-propan-2-ylpentanal with acetone under basic conditions to form the desired ketone.

    Grignard Reaction: Another approach is the reaction of 5-ethyl-3-propan-2-ylpentylmagnesium bromide with acetone, followed by acidic workup to yield the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-propan-2-ylnonan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or hydrazines under mild conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-3-propan-2-ylnonan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-propan-2-ylnonan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-3-methylhexan-2-one: Similar structure but with a shorter carbon chain.

    3-Propan-2-yl-5-methylheptan-2-one: Similar structure with different substituents.

    5-Ethyl-3-propan-2-ylheptan-2-one: Similar structure with a different carbon chain length.

Uniqueness

5-Ethyl-3-propan-2-ylnonan-2-one is unique due to its specific combination of substituents and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

5-ethyl-3-propan-2-ylnonan-2-one

InChI

InChI=1S/C14H28O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11,13-14H,6-10H2,1-5H3

InChI Key

TYFLCMNCXPCVPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C(C)C)C(=O)C

Origin of Product

United States

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